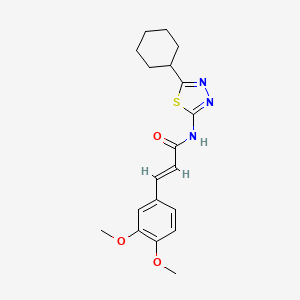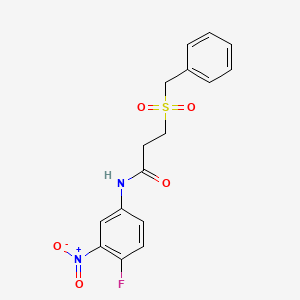![molecular formula C21H26N2O5S B11010955 trans-4-[({[2-(2,3-Dimethoxyphenyl)-1,3-thiazol-4-yl]acetyl}amino)methyl]cyclohexanecarboxylic acid](/img/structure/B11010955.png)
trans-4-[({[2-(2,3-Dimethoxyphenyl)-1,3-thiazol-4-yl]acetyl}amino)methyl]cyclohexanecarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- It contains a cyclohexane ring, a thiazole ring, and an acetylated amino group.
- The “trans” configuration indicates that the substituents are on opposite sides of the cyclohexane ring.
- This compound has potential applications in various fields due to its intriguing structure.
trans-4-[({[2-(2,3-Dimethoxyphenyl)-1,3-thiazol-4-yl]acetyl}amino)methyl]cyclohexanecarboxylic acid: is a complex organic compound with a unique structure.
Preparation Methods
Synthetic Routes: One synthetic route involves the Suzuki–Miyaura coupling, which is a powerful carbon–carbon bond-forming reaction. In this process, an organoboron reagent reacts with an aryl or vinyl halide in the presence of a palladium catalyst.
Reaction Conditions: The specific conditions for synthesizing this compound may vary, but the Suzuki–Miyaura coupling typically occurs under mild conditions (room temperature or slightly elevated temperatures).
Industrial Production: While industrial-scale production methods are not widely documented, research labs often employ the Suzuki–Miyaura coupling for small-scale synthesis.
Chemical Reactions Analysis
Reactions: trans-4-[({[2-(2,3-Dimethoxyphenyl)-1,3-thiazol-4-yl]acetyl}amino)methyl]cyclohexanecarboxylic acid can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: The specific products depend on the reaction conditions and the functional groups involved.
Scientific Research Applications
Chemistry: Researchers study this compound’s reactivity, stereochemistry, and applications in organic synthesis.
Biology and Medicine: Its unique structure may have biological activity, making it relevant for drug discovery or bioconjugation.
Mechanism of Action
- The exact mechanism of action for this compound would require further research.
- It could interact with specific molecular targets or pathways, influencing cellular processes.
Comparison with Similar Compounds
- Unfortunately, I couldn’t find direct information on similar compounds with the same structure.
- you can compare it to related molecules based on the thiazole-acetyl-cyclohexane motif.
Properties
Molecular Formula |
C21H26N2O5S |
|---|---|
Molecular Weight |
418.5 g/mol |
IUPAC Name |
4-[[[2-[2-(2,3-dimethoxyphenyl)-1,3-thiazol-4-yl]acetyl]amino]methyl]cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C21H26N2O5S/c1-27-17-5-3-4-16(19(17)28-2)20-23-15(12-29-20)10-18(24)22-11-13-6-8-14(9-7-13)21(25)26/h3-5,12-14H,6-11H2,1-2H3,(H,22,24)(H,25,26) |
InChI Key |
YRDJRRYYYGBWBQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1OC)C2=NC(=CS2)CC(=O)NCC3CCC(CC3)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B11010872.png)

![(2E)-1-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one](/img/structure/B11010885.png)

![3-(8-bromo-2,4-dimethylpyrimido[1,2-b]indazol-3-yl)-N-[2-(1,3-thiazol-2-yl)ethyl]propanamide](/img/structure/B11010896.png)
![(2E)-2-methyl-3-phenyl-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]prop-2-enamide](/img/structure/B11010904.png)
![N-[1-(1H-benzimidazol-2-yl)-3-(methylsulfanyl)propyl]-3-(2,5-dimethyl-1H-pyrrol-1-yl)propanamide](/img/structure/B11010910.png)
![N-[3-oxo-3-(pyrrolidin-1-yl)propyl]-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide](/img/structure/B11010919.png)
![2-(2-methylpropyl)-1,3-dioxo-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-2,3-dihydro-1H-isoindole-5-carboxamide](/img/structure/B11010922.png)
![4-{[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]carbonyl}-1-(2,4-dimethoxyphenyl)pyrrolidin-2-one](/img/structure/B11010926.png)
![3-[3-(1H-indol-6-yl)-1,2,4-oxadiazol-5-yl]-N-(4-methyl-1,3-thiazol-2-yl)propanamide](/img/structure/B11010928.png)
![1-(4-Benzylpiperidin-1-yl)-4-[4-(methylsulfonyl)piperazin-1-yl]butane-1,4-dione](/img/structure/B11010941.png)

![methyl N-{[2-chloro-5-(2-methylpropyl)-1,3-thiazol-4-yl]carbonyl}glycinate](/img/structure/B11010960.png)
